molecular formula C13H17FN2O B1438808 N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}prop-2-enamide CAS No. 1156048-30-4

N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}prop-2-enamide

Cat. No. B1438808
M. Wt: 236.28 g/mol
InChI Key: VKYRKGKUWICXPL-UHFFFAOYSA-N
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Description

“N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}prop-2-enamide” is a chemical compound with the CAS number 1156048-30-4 . It has a molecular weight of 236.29 and a molecular formula of C13H17FN2O .


Molecular Structure Analysis

The molecular structure of this compound consists of a fluorine atom attached to a phenyl ring, which is further substituted with a methyl(propan-2-yl)amino group and a prop-2-enamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.29 and a molecular formula of C13H17FN2O . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

N-[3-fluoro-4-[methyl(propan-2-yl)amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-5-13(17)15-10-6-7-12(11(14)8-10)16(4)9(2)3/h5-9H,1H2,2-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYRKGKUWICXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1=C(C=C(C=C1)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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